

# Technical Guide: 4-Bromo-2-fluoropyridine-3-carboxylic acid

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## Compound of Interest

Compound Name: 4-Bromo-2-fluoropyridine-3-carboxylic acid

Cat. No.: B573130

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2-fluoropyridine-3-carboxylic acid**, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications as a key building block for more complex molecules.

## Core Compound Data

Quantitative data for **4-Bromo-2-fluoropyridine-3-carboxylic acid** is summarized in the table below, providing a clear reference for its key molecular and physical properties.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFNO <sub>2</sub>
Molecular Weight	220.00 g/mol
Monoisotopic Mass	218.93312 Da
CAS Number	1256790-84-7
Predicted XlogP	1.5

## Synthesis and Experimental Protocols

The synthesis of **4-Bromo-2-fluoropyridine-3-carboxylic acid** can be achieved through a directed ortho-metalation (DoM) of its precursor, 4-Bromo-2-fluoropyridine. This method allows for the regioselective introduction of a carboxylic acid group at the C3 position.

### Experimental Protocol: Synthesis via Directed Ortho-Metalation

This protocol is based on established principles of directed ortho-metalation of halopyridines.

Materials:

- 4-Bromo-2-fluoropyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Dry Ice (solid Carbon Dioxide)
- Hydrochloric Acid (1 M)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Argon or Nitrogen gas supply
- Standard glassware for anhydrous reactions

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 4-Bromo-2-fluoropyridine (1.0 equivalent) dissolved in anhydrous THF (approximately 0.2 M concentration).

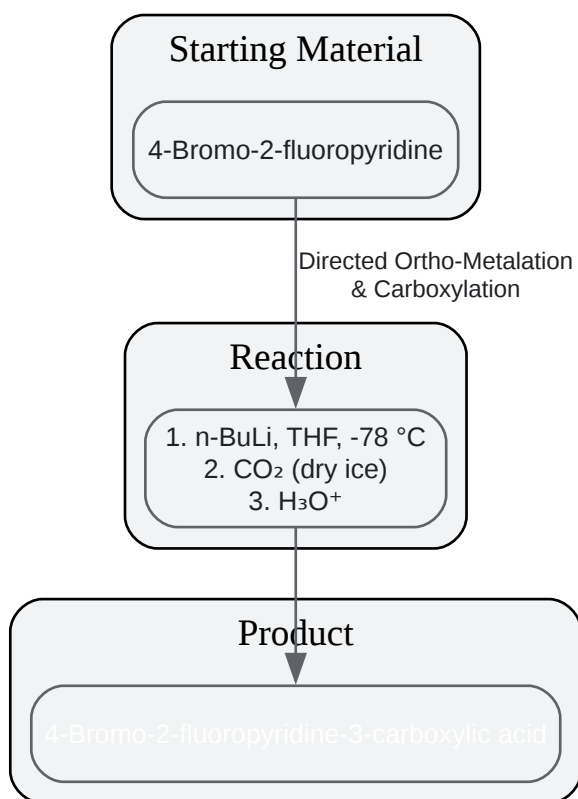
- **Cooling:** The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
- **Lithiation:** n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2 hours to ensure the formation of the lithiated intermediate.
- **Carboxylation:** The reaction mixture is quenched by the addition of an excess of crushed dry ice. The dry ice should be added in small portions to control the exothermic reaction.
- **Warming and Quenching:** The reaction mixture is allowed to slowly warm to room temperature. Once the excess carbon dioxide has sublimated, the reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
- **Extraction:** The aqueous layer is extracted three times with ethyl acetate.
- **Washing and Drying:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield **4-Bromo-2-fluoropyridine-3-carboxylic acid**.

## Applications in Drug Discovery

While **4-Bromo-2-fluoropyridine-3-carboxylic acid** is not typically a biologically active molecule itself, it serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its precursor, 4-Bromo-2-fluoropyridine, is utilized in the development of inhibitors for enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Cyclin-dependent kinase 2 (CDK2), both of which are significant targets in cancer therapy. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger drug scaffolds.

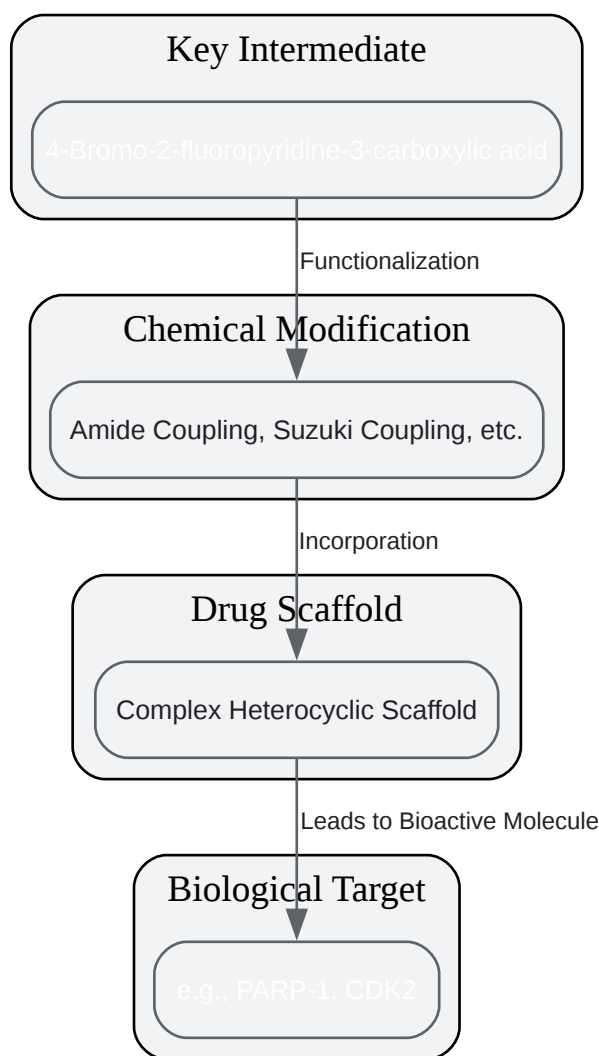
## Visualizations

The following diagrams illustrate the synthetic workflow for **4-Bromo-2-fluoropyridine-3-carboxylic acid** and its logical role as a building block in drug development.



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Caption: Synthetic workflow for **4-Bromo-2-fluoropyridine-3-carboxylic acid**.



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Caption: Role as a building block in drug development.

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